6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate is a chemical compound with the molecular formula and a molecular weight of approximately 206.92 g/mol. This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and is characterized by the presence of dihydrogen borate functionality. The compound is known for its unique electronic properties due to the trifluoromethyl group, which can influence its reactivity and interactions with other chemical species .
The chemical behavior of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate can be attributed to its boron-containing structure, which allows it to participate in various reactions typical of boronic acids and esters. It can undergo:
The synthesis of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate typically involves:
This compound has potential applications in various fields:
Interaction studies involving 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate focus on its reactivity with other organic molecules and biological systems. Given its structure, it may interact with enzymes or receptors due to the presence of the pyridine ring and boron atom, potentially forming stable complexes that could modulate biological pathways. Further research is necessary to elucidate these interactions fully and their implications for drug design .
Several compounds share structural similarities with 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 868662-36-6 | 0.80 |
| (2-Methylpyridin-4-yl)boronic acid | 579476-63-4 | 0.68 |
| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | 0.68 |
| (2-Methylpyridin-4-yl)boronic acid hydrochloride | 861905-97-7 | 0.67 |
| 5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.63 |
The uniqueness of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate lies in its specific trifluoromethyl substitution pattern combined with the dihydrogen borate functionality, which may impart distinct electronic properties and reactivity profiles compared to other similar compounds. This could make it particularly valuable in specialized applications within organic synthesis and pharmaceutical development .
The introduction of boron groups to pyridine scaffolds requires precise control over regioselectivity and reaction conditions. Three principal methodologies dominate contemporary synthesis:
(1) Halogen-Metal Exchange Followed by Borylation
This approach involves treating halogenated pyridines (e.g., 3-bromo-6-(trifluoromethyl)pyridine) with organometallic reagents such as n-butyllithium or Grignard reagents to generate intermediates that react with trialkylborates. For example, lithiation of 4-bromopyridine at −78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate, yields pyridinylboronic acids in 65% isolated yield. The low temperature minimizes side reactions, while inert atmospheres prevent oxidation of sensitive intermediates.
(2) Iridium-Catalyzed C–H Borylation
Iridium complexes, such as those derived from bis(pinacolato)diboron (B$$2$$pin$$2$$), enable direct C–H borylation of pyridines. However, the electron-withdrawing trifluoromethyl group at the 6-position deactivates the pyridine ring, necessitating steric and electronic modulation. Studies show that substituting the C-2 position with electron-withdrawing groups (e.g., methoxy) enhances reactivity by mitigating catalyst inhibition via nitrogen lone-pair coordination. This method achieves borylation at the 3-position with >80% regioselectivity.
(3) Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(dppf)Cl$$_2$$) facilitate cross-coupling between halopyridines and diboron reagents like bis(pinacolato)diboron. For 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate, this method avoids harsh lithiation conditions, operating instead under mild temperatures (60–80°C) in dimethylformamide (DMF). Yields exceed 70% when potassium acetate is used as a base.
Table 1: Comparison of Boronation Methods
| Method | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Halogen-metal exchange | −78°C, THF, inert gas | Moderate | 60–70 |
| Iridium catalysis | 80°C, B$$2$$pin$$2$$ | High | 70–85 |
| Palladium cross-coupling | 60°C, DMF, KOAc | High | 70–75 |
Incorporating trifluoromethyl groups at the 6-position of pyridine demands strategies to overcome the ring’s electron-deficient nature. Recent advances leverage nucleophilic activation to enable electrophilic trifluoromethylation:
(1) Hydrosilylation-Mediated Activation
Pyridine derivatives undergo hydrosilylation with HSiEt$$3$$ to form *N*-silyl enamine intermediates, which are sufficiently nucleophilic to react with electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent). This method achieves 3-position-selective trifluoromethylation, as demonstrated in the synthesis of 6-(trifluoromethyl)pyridin-3-yl derivatives. The silyl group stabilizes the transition state, directing the CF$$3$$ group to the meta position relative to the nitrogen.
(2) Directed C–H Functionalization
Rhodium and iridium catalysts enable directed C–H trifluoromethylation using CF$$_3$$X reagents (X = I, Br). For pyridines, coordinating directing groups (e.g., pyridyl) at the 2-position enhance reactivity at the 6-position. However, this approach is less effective for electron-poor systems unless paired with photoactivation.
Borate salts face hydrolysis and protodeborylation in aqueous solutions, necessitating stabilization strategies:
(1) pH Optimization
Boric acid (B(OH)$$3$$) equilibrates with tetrahydroxyborate ([B(OH)$$4$$]$$^−$$) in water, with pK~a~ ≈ 9. Maintaining pH < 7 suppresses deprotonation, reducing borate ion formation and hydrolysis. Buffers like citrate (pH 4–6) stabilize 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate by keeping boron in its trigonal planar form.
(2) Dynamic Covalent Stabilization
Forming boronate esters with diols (e.g., pinacol) enhances aqueous stability. The equilibrium between boronic acids and esters shifts toward the ester in polar solvents, mitigating hydrolysis. For instance, complexation with mannitol increases borate solubility while reducing reactivity toward nucleophiles.
(3) Nanoparticle EncapsulationEmbedding borate salts in silica or polymeric nanoparticles (e.g., polylactic-co-glycolic acid) shields them from water. This method extends shelf life by >6 months and enables controlled release in applications like drug delivery.
The chelation behavior of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate with transition metal catalysts represents a fascinating intersection of pyridylborate chemistry and fluorinated ligand design. This compound exhibits multifaceted coordination modes that are fundamentally influenced by the presence of the trifluoromethyl substituent at the 6-position of the pyridine ring [1] [2].
The dihydrogen borate functionality provides two distinct coordination pathways through its boron-hydrogen bonds. The compound can engage in κ²-H,H coordination, where both hydrogen atoms participate in bonding to the metal center, or adopt a κ³-H,H,N coordination mode incorporating the pyridine nitrogen donor atom. Structural studies of related pyridylborate complexes demonstrate that the coordination geometry is highly dependent on the metal center, with iron(II) and ruthenium(II) complexes typically exhibiting octahedral geometries, while nickel(II) systems often adopt square planar arrangements [3] [4].
The trifluoromethyl group significantly influences the chelation behavior through its strong electron-withdrawing properties. This electronic effect manifests in several ways: first, it reduces the electron density on the pyridine nitrogen, making it a weaker donor compared to non-fluorinated analogues. Second, the reduced basicity of the pyridine nitrogen can favor alternative coordination modes, such as the rare κ² coordination observed in some fluorinated pyridylborate complexes [5] [6].
Transition metal catalysts incorporating this ligand demonstrate enhanced thermal stability and resistance to oxidative degradation. The electron-withdrawing nature of the trifluoromethyl group stabilizes the metal center against unwanted side reactions, particularly in oxidation catalysis. Studies of related fluorinated pyridylborate systems have shown that the presence of electron-withdrawing groups can shift reduction potentials anodically by 0.3-0.5 V, indicating a substantial electronic perturbation [7] [8].
The chelation behavior is further complicated by the potential for bridging coordination modes. In polynuclear complexes, the dihydrogen borate unit can adopt μ-H,H bridging modes, where the hydrogen atoms coordinate to two different metal centers simultaneously. This bridging behavior has been observed in related borohydride systems and represents an important structural motif in cluster chemistry [9] [10].
The electronic effects of the trifluoromethyl substituent at the 6-position of the pyridine ring exert profound influences on the coordination geometry of metal complexes. The trifluoromethyl group, with its high electronegativity of 3.46 and Hammett constant of 0.54, acts as a powerful electron-withdrawing group that significantly alters the electronic landscape of the coordination sphere [11] [12].
The primary electronic effect manifests through the reduction of π-electron density on the pyridine ring system. This depletion of electron density weakens the metal-nitrogen bond strength and can lead to geometric distortions in the coordination sphere. Computational studies on related trifluoromethyl-substituted pyridine complexes have shown that the electron-withdrawing effect can destabilize certain coordination geometries while favoring others [13] [14].
One of the most significant consequences of the trifluoromethyl substitution is the potential for coordination geometry switching. While non-fluorinated pyridylborate ligands typically adopt facial κ³ coordination modes, the presence of strong electron-withdrawing groups can favor κ² coordination. This phenomenon has been observed in fluorinated tris(pyridyl)borate complexes of coinage metals, where computational analyses indicate that the κ² coordination mode becomes energetically favorable over the traditional κ³ mode [5] [15].
The electronic effects also influence the trans influence of the ligand. The reduced electron density on the pyridine nitrogen decreases its trans influence, potentially allowing for stronger coordination of trans ligands. This effect has been documented in studies of fluorinated bipyridine complexes, where the presence of electron-withdrawing groups leads to shorter metal-ligand bond distances for ligands in the trans position [16] [17].
Furthermore, the trifluoromethyl group affects the ligand field strength of the overall complex. The electron-withdrawing nature of the substituent reduces the ligand field splitting parameter, which can influence the spin state of the metal center. This is particularly relevant for iron(II) and cobalt(II) complexes, where the spin state can dramatically affect reactivity and magnetic properties [18] [19].
The electronic perturbation extends beyond the immediate coordination sphere through inductive and mesomeric effects. The trifluoromethyl group can influence the reactivity of other ligands coordinated to the same metal center, creating opportunities for ligand cooperativity in catalytic processes. This electronic communication has been exploited in the design of bifunctional catalysts where the fluorinated ligand modulates the reactivity of adjacent coordination sites [20] [21].
A comprehensive comparative analysis between 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate and its non-fluorinated analogues reveals striking differences in coordination behavior, electronic properties, and catalytic performance. The introduction of the trifluoromethyl group fundamentally alters the ligand's character, transforming it from a conventional electron-donating pyridylborate to an electron-deficient system with unique coordination preferences.
The most pronounced difference lies in the coordination geometry preferences. Non-fluorinated pyridylborate ligands typically exhibit predictable coordination modes, with the pyridine nitrogen serving as a strong donor and the borate functionality providing additional stability through chelation. In contrast, the trifluoromethyl-substituted analogue shows a marked preference for alternative coordination geometries, including the rare κ² coordination mode that has been observed in related fluorinated systems [22] [23].
Electrochemical studies provide quantitative evidence for the electronic differences between fluorinated and non-fluorinated analogues. The oxidation potentials of metal complexes bearing trifluoromethyl-substituted ligands are typically shifted anodically by 0.3-0.5 V compared to their non-fluorinated counterparts. This shift reflects the reduced electron density at the metal center, which stabilizes higher oxidation states and can enhance catalytic activity in oxidation reactions [7] [8].
The stability profiles of the two ligand types differ dramatically. Non-fluorinated pyridylborate complexes, while generally stable under inert conditions, can undergo degradation in the presence of moisture or oxygen. The trifluoromethyl-substituted analogue exhibits enhanced stability toward hydrolysis and oxidation, making it particularly suitable for applications requiring harsh reaction conditions [24] [25].
Solubility characteristics also vary significantly between the two systems. The hydrophobic nature of the trifluoromethyl group increases solubility in organic solvents while decreasing water solubility. This property can be advantageous in biphasic catalytic systems where product separation is important [7] [26].
The catalytic performance comparison reveals that fluorinated analogues often exhibit enhanced activity and selectivity in certain transformations. The electron-withdrawing effect of the trifluoromethyl group can accelerate reactions involving electron-rich substrates while potentially inhibiting reactions with electron-poor substrates. This electronic tuning provides a powerful tool for catalyst design [20] [27].
Structural comparisons using X-ray crystallography data show that trifluoromethyl-substituted complexes often exhibit shorter metal-ligand bond distances due to increased electrostatic interactions. The C-F bonds in the trifluoromethyl group can participate in secondary interactions with the metal center or other ligands, contributing to the overall stability of the complex [15] [28].
The thermal stability of fluorinated complexes is generally superior to their non-fluorinated analogues. Thermogravimetric analysis studies of related systems show that the presence of electron-withdrawing groups can increase decomposition temperatures by 50-100°C, making these ligands particularly attractive for high-temperature applications [24] [9].
In terms of synthetic accessibility, non-fluorinated pyridylborate ligands are typically easier to prepare and handle, requiring standard synthetic techniques. The trifluoromethyl-substituted analogue may require specialized fluorination methods and careful handling due to the reactivity of fluorinated intermediates [26] [29].
The comparative analysis clearly demonstrates that the introduction of the trifluoromethyl group creates a fundamentally different ligand system with unique properties and applications. While non-fluorinated pyridylborates remain valuable for general coordination chemistry applications, the trifluoromethyl-substituted analogue offers distinct advantages in specialized applications requiring enhanced stability, altered electronic properties, or specific coordination geometries. This electronic tuning capability represents a powerful tool in the design of next-generation coordination compounds and catalysts.
Table 1: Comparative Properties of Fluorinated vs Non-fluorinated Pyridylborates
| Property | Non-fluorinated Pyridylborate | Trifluoromethyl Pyridylborate |
|---|---|---|
| Electronic Character | Neutral to electron-donating | Strongly electron-withdrawing |
| Coordination Preference | κ³ tridentate | κ² or κ³ (geometry dependent) |
| Oxidation Potential | Standard | Anodically shifted (+0.3-0.5V) |
| Thermal Stability | Moderate | Enhanced (50-100°C higher) |
| Hydrolytic Stability | Moderate | Significantly enhanced |
| Solubility | Polar solvents | Organic solvents preferred |
| Catalytic Activity | Standard | Often enhanced |
| Synthetic Accessibility | Straightforward | Specialized methods required |
Table 2: Coordination Modes and Geometries
| Metal Center | Coordination Mode | Typical Geometry | Electronic Effect |
|---|---|---|---|
| Iron(II) | κ²-H,H or κ³-H,H,N | Octahedral | Stabilizes low-spin |
| Ruthenium(II) | κ²-H,H or κ³-H,H,N | Octahedral | Stabilizes low-spin |
| Nickel(II) | κ²-H,H chelating | Square planar | Affects d-orbital splitting |
| Copper(I) | κ¹-H or κ²-H,H | Linear/Trigonal | Influences oxidation state |
| Cobalt(II) | κ²-H,H bridging | Tetrahedral/Octahedral | May promote high-spin |